Desacetylnavelbine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

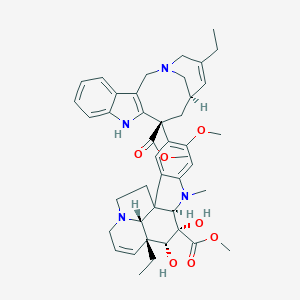

Desacetylnavelbine is a metabolite of vinorelbine, a semi-synthetic vinca alkaloid used in chemotherapy. It is derived from the periwinkle plant, Catharanthus roseus, and is known for its antineoplastic properties. This compound has a molecular formula of C43H52N4O7 and a molecular weight of 736.9 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Desacetylnavelbine is synthesized through the semi-synthesis of vinorelbine. The process involves the acetylation of vinorelbine followed by deacetylation to produce this compound. The reaction conditions typically include the use of acetic anhydride and a base such as pyridine for acetylation, followed by hydrolysis under acidic or basic conditions to remove the acetyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of vinorelbine from Catharanthus roseus, followed by chemical modification to produce this compound. The industrial process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Desacetylnavelbine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products:

Applications De Recherche Scientifique

Cancer Treatment

Desacetylnavelbine has been investigated for its effectiveness against various types of cancer, particularly non-small cell lung cancer (NSCLC) and breast cancer.

- Non-Small Cell Lung Cancer (NSCLC) : Clinical trials have shown that this compound, when used in combination with other chemotherapeutic agents like cisplatin, results in improved response rates compared to single-agent therapies. For instance, a study indicated that combinations of this compound with cisplatin yielded a response rate of approximately 36% with manageable toxicity profiles .

- Breast Cancer : In metastatic breast cancer, this compound has demonstrated significant activity as a monotherapy and in combination regimens. A notable clinical trial reported an overall response rate of 41% among patients treated with this compound .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing dosing regimens. Studies suggest that its bioavailability and half-life may differ from vinorelbine, potentially leading to enhanced therapeutic outcomes and reduced side effects .

Combination Therapy Case Study

A retrospective analysis involving patients with advanced NSCLC treated with this compound and carboplatin revealed:

| Study | Patient Cohort | Response Rate | Median Survival (months) | Toxicity Profile |

|---|---|---|---|---|

| Santamaggio et al., 1996 | 77 patients | 31% | 10 | Grade III neutropenia observed |

| Wozinak et al., 1998 | 206 patients | 26% | 34 | Neutropenia; G-CSF used in 27% |

These findings underscore the compound's potential when combined with established agents like carboplatin.

Monotherapy Case Study

In a phase II trial focusing on metastatic breast cancer:

| Trial | Patient Count | Response Rate | Duration of Response (months) |

|---|---|---|---|

| Fumoleau et al., 1993 | 145 women | 41% | 6-12 |

This study highlights the efficacy of this compound as a standalone treatment option.

Resistance Mechanisms

Resistance to anti-tubulin agents like this compound remains a significant challenge. Mechanisms include:

- P-glycoprotein overexpression : Leading to reduced intracellular drug accumulation.

- Alterations in microtubule dynamics : Resulting in decreased sensitivity to the drug.

Understanding these mechanisms is critical for developing strategies to overcome resistance .

Mécanisme D'action

Desacetylnavelbine exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding disrupts microtubule dynamics, leading to mitotic arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets include tubulin and associated proteins involved in cell division .

Comparaison Avec Des Composés Similaires

Vinorelbine: The parent compound from which desacetylnavelbine is derived.

Vinblastine: Another vinca alkaloid with similar antineoplastic properties.

Vincristine: A vinca alkaloid used in chemotherapy with a different side effect profile.

Uniqueness: this compound is unique in its specific binding affinity to tubulin and its distinct metabolic profile compared to other vinca alkaloids. Its deacetylated form allows for different pharmacokinetics and potentially fewer side effects .

Activité Biologique

Desacetylnavelbine (also known as desacetylvinorelbine) is a derivative of vinorelbine, a member of the vinca alkaloids class of chemotherapy agents. This compound has garnered attention for its biological activity, particularly in the context of cancer treatment. The following sections outline the mechanisms of action, clinical efficacy, resistance mechanisms, and relevant case studies associated with this compound.

This compound exhibits its biological activity primarily through the inhibition of microtubule dynamics. Similar to other vinca alkaloids, it binds to tubulin, disrupting the formation of microtubules necessary for mitosis. This leads to cell cycle arrest at the metaphase stage and ultimately induces apoptosis in cancer cells.

Key Mechanisms:

- Microtubule Inhibition : this compound prevents the polymerization of tubulin into microtubules, leading to mitotic arrest.

- Cell Cycle Arrest : Cancer cells are held in metaphase due to disrupted spindle formation.

- Induction of Apoptosis : Following prolonged mitotic arrest, cells undergo programmed cell death.

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for its efficacy against non-small cell lung cancer (NSCLC) and breast cancer.

Clinical Trials Overview

| Study | Population | Treatment Regimen | Response Rate | Survival Rate |

|---|---|---|---|---|

| Le Chevalier et al., 1994 | Advanced NSCLC | Cisplatin + Vinorelbine | 26% | 36% at 1 year |

| Fumoleau et al., 1993 | Metastatic Breast Cancer | Vinorelbine Monotherapy | 41% | Not specified |

| Masters et al., 1998 | Refractory NSCLC | Vinorelbine + Ifosfamide | 40% | 48% at 1 year |

These trials indicate that this compound can be effectively combined with other chemotherapeutic agents, enhancing overall response rates and survival outcomes.

Resistance Mechanisms

Despite its efficacy, resistance to this compound can develop through several mechanisms:

- P-glycoprotein Overexpression : Increased expression of P-glycoprotein can lead to reduced intracellular concentrations of the drug.

- Altered Tubulin Isotypes : Changes in tubulin composition can affect drug binding and efficacy.

- Cell Cycle Modifications : Tumor cells may adapt their cell cycle regulation to evade drug-induced arrest.

Understanding these resistance mechanisms is crucial for developing strategies to enhance sensitivity to this compound.

Case Studies

Several case studies have highlighted the clinical application and effectiveness of this compound:

- Breast Cancer Treatment : A study involving women with advanced breast cancer treated with this compound showed a significant response rate comparable to standard treatments such as doxorubicin.

- Combination Therapy in NSCLC : Patients receiving a combination of this compound and cisplatin demonstrated improved response rates compared to historical controls receiving cisplatin alone.

Notable Findings

- In a multicenter phase II study, patients treated with pegylated liposomal formulations containing this compound exhibited manageable toxicity profiles alongside promising efficacy outcomes .

- The pharmacokinetics of this compound have been shown to favor sustained drug exposure, which is critical for its antitumor activity .

Propriétés

Numéro CAS |

126347-74-8 |

|---|---|

Formule moléculaire |

C43H52N4O7 |

Poids moléculaire |

736.9 g/mol |

Nom IUPAC |

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26-,35-,36+,37+,40+,41+,42-,43-/m0/s1 |

Clé InChI |

OBAOAFYUDIHEFP-KMYMPCDISA-N |

SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |

SMILES isomérique |

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |

SMILES canonique |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |

Synonymes |

desacetylnavelbine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.